molecular formula C16H14N2O4 B1269068 Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester CAS No. 5320-91-2

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Cat. No.: B1269068
CAS No.: 5320-91-2
M. Wt: 298.29 g/mol
InChI Key: PSNNNVCIKCUWKM-UHFFFAOYSA-N
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Description

Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C16H14N2O4. It is a derivative of azobenzene, characterized by the presence of two carboxylic acid ester groups at the para positions of the benzene rings. This compound is known for its photoresponsive properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can be synthesized through the esterification of azobenzene-4,4’-dicarboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester follows a similar route but on a larger scale. The process involves the continuous addition of azobenzene-4,4’-dicarboxylic acid to a mixture of methanol and sulfuric acid, followed by distillation to remove excess methanol and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester exerts its effects is through photoisomerization. Upon exposure to ultraviolet or visible light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process can alter the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved in this process include the N=N double bond, which undergoes a conformational change upon light absorption .

Comparison with Similar Compounds

Uniqueness: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is unique due to its combination of photoresponsive properties and the presence of ester groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .

Biological Activity

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (ABDC) is a compound that exhibits significant biological activity due to its unique photoresponsive properties. This article explores its synthesis, mechanisms of action, and diverse applications in biological systems, particularly focusing on its role in drug delivery, molecular switches, and antimicrobial activity.

ABDC has the molecular formula C16H14N2O4C_{16}H_{14}N_{2}O_{4} and a molecular weight of 298.30 g/mol. It is synthesized through the esterification of azobenzene-4,4'-dicarboxylic acid using methanol and a strong acid catalyst such as sulfuric acid under reflux conditions. This process yields a compound characterized by two carboxylic acid ester groups at the para positions of the benzene rings, contributing to its solubility and reactivity in various chemical reactions.

The primary biological mechanism of ABDC is based on photoisomerization , where exposure to ultraviolet or visible light induces a reversible transformation between its trans and cis isomers. This transformation alters the compound's physical and chemical properties, making it suitable for various applications:

  • Trans Isomer : More stable and less reactive.
  • Cis Isomer : More reactive and often used in biological interactions.

Upon irradiation, ABDC can interact with biological macromolecules, influencing their structure and function. The mechanism involves changes in the N=N double bond, which undergoes conformational changes upon light absorption .

1. Drug Delivery Systems

ABDC's ability to undergo reversible photoisomerization has led to its investigation as a potential drug delivery system . The cis form can be designed to release therapeutic agents in response to light stimuli, allowing for controlled drug release at targeted sites within the body. Studies have shown that ABDC can enhance the bioavailability of drugs while minimizing side effects .

2. Antimicrobial Activity

Research has demonstrated that ABDC derivatives possess antimicrobial properties. In one study, compounds based on azobenzene structures showed significant activity against various bacteria, including Escherichia coli and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting their potential as novel antibacterial agents .

3. Molecular Switches

ABDC is also employed in developing molecular switches due to its photoresponsive nature. These switches can be utilized in biosensing applications where the presence of specific analytes triggers a change in the optical properties of the compound, allowing for sensitive detection methods .

Case Study 1: Photoresponsive Metal-Organic Frameworks (MOFs)

A study investigated ABDC's role as a linker in metal-organic frameworks (MOFs). The research highlighted that MOFs incorporating ABDC exhibited enhanced dye adsorption capacities under UV irradiation compared to their non-irradiated counterparts. This property was attributed to the increased uptake of congo red dye by the cis isomer, showcasing ABDC's utility in environmental applications such as wastewater treatment .

Case Study 2: Antidiabetic Properties

Another study explored the potential antidiabetic effects of ABDC-related compounds. The findings revealed that certain derivatives exhibited lower IC50 values than standard antidiabetic drugs like acarbose, indicating promising activity against alpha-glucosidase enzymes involved in carbohydrate metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Azobenzene-4,4'-dicarboxylic AcidParent compoundLimited photoresponsive activity
Azobenzene-4,4'-dicarboxylic Acid DichlorideChloride derivativeModerate activity
Dimethyl 4,4'-AzodibenzoateEster derivativeEnhanced solubility and reactivity
This compoundEster derivativeSignificant photoresponsive properties and biological activity

Properties

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNNNVCIKCUWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342899
Record name Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-91-2
Record name Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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